2-Amino-5-chloropyridinium

Crystallography Solid-State Chemistry Structural Refinement

Choose 2-amino-5-chloropyridine (CAS 1072-98-6) for superior synthetic efficiency. Its orthogonal 2-amino/5-chloro reactivity enables late-stage Suzuki-Miyaura cross-coupling while the amino group undergoes amidation or reductive amination. This isomer delivers ~15–27% higher isolated yields in patented processes versus 5-amino-2-chloropyridine, directly reducing raw material costs. For magnetic materials, the chloro derivative gives weaker antiferromagnetic coupling (J = –2.57 K) vs. the bromo analog, ideal for magnetically isolated spin centers. Its predictable DDAA hydrogen-bonding motif makes it the tecton of choice for pharmaceutical co-crystal screening.

Molecular Formula C5H6ClN2+
Molecular Weight 129.57 g/mol
Cat. No. B1237898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-chloropyridinium
Synonyms2-amino-5-chloropyridinium
Molecular FormulaC5H6ClN2+
Molecular Weight129.57 g/mol
Structural Identifiers
SMILESC1=CC(=[NH+]C=C1Cl)N
InChIInChI=1S/C5H5ClN2/c6-4-1-2-5(7)8-3-4/h1-3H,(H2,7,8)/p+1
InChIKeyMAXBVGJEFDMHNV-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5-chloropyridinium Procurement: Core Specifications and Scientific Identity


2-Amino-5-chloropyridine (CAS 1072-98-6), which exists as the 2-amino-5-chloropyridinium cation when protonated [1], is a fundamental halogenated aminopyridine building block with the molecular formula C₅H₅ClN₂ and a molecular weight of 128.56 g/mol . Its structural signature—a primary amino group at the 2-position and a chlorine substituent at the 5-position of the pyridine ring—establishes a unique bifunctional reactivity profile . The compound appears as a white to off-white crystalline powder with a melting point range of 135-138 °C (lit.) . This heterocyclic scaffold serves as a critical intermediate in medicinal chemistry, agrochemical synthesis, and materials science, with established roles in pharmaceutical development and cross-coupling applications .

2-Amino-5-chloropyridinium: Why In-Class Compounds Cannot Be Freely Substituted


Substituting 2-amino-5-chloropyridinium with its positional isomers (e.g., 3-amino-6-chloropyridine, 5-amino-2-chloropyridine) or alternative 5-substituted 2-aminopyridines (e.g., 5-bromo, 5-methyl) introduces significant changes in electronic environment, crystal packing behavior, and reaction outcomes [1]. The precise 2-amino-5-chloro substitution pattern dictates the compound's hydrogen-bonding donor-acceptor geometry, which governs its supramolecular assembly and salt/co-crystal formation properties [2]. Furthermore, the chlorine atom's position and identity directly influence the compound's reactivity in key transformations, such as electrophilic aromatic substitution, diazotization kinetics, and cross-coupling efficiency [3]. Procurement of a generic analog without understanding these quantifiable differences risks compromised synthetic yields, altered material properties, or failure to reproduce published protocols.

2-Amino-5-chloropyridinium: Quantitative Performance Benchmarks vs. Closest Analogs


2-Amino-5-chloropyridinium Crystal Packing: Lower Temperature R-Factor vs. Room Temperature Structure

A 100 K redetermination of the 2-amino-5-chloropyridine crystal structure demonstrates significantly improved refinement metrics compared to historical room temperature data, confirming its well-defined planar geometry and robust centrosymmetric dimer formation via N–H⋯N hydrogen bonds [1]. The low-temperature structure provides a higher-resolution benchmark for quality control and computational modeling, with an R factor of 0.027 [1].

Crystallography Solid-State Chemistry Structural Refinement

2-Amino-5-chloropyridinium Hydrogen-Bonding Supramolecular Architecture: Distinct DDAA Array Formation

In the crystal structure of 2-amino-5-chloropyridinium salicylate, the protonated cation engages in a well-defined complementary donor–donor–acceptor–acceptor (DDAA) hydrogen-bonding array, which is distinct from the patterns observed with other substituted pyridinium salts [1]. This specific supramolecular synthon dictates the solid-state packing and is directly influenced by the electronic effects of the 5-chloro substituent, which fine-tunes the hydrogen-bond donor and acceptor strengths [2]. While no direct quantitative bond energy comparison is available, the consistent formation of this DDAA motif across multiple crystal structures demonstrates its reliability as a supramolecular building block.

Supramolecular Chemistry Crystal Engineering Hydrogen Bonding

2-Amino-5-chloropyridine Synthesis: Higher Reported Isolated Yield vs. 5-Amino-2-chloropyridine

Patented synthetic routes for 2-amino-5-chloropyridine achieve isolated yields of up to 86.8% with 98.7% purity [1], with alternative one-step methods reporting molar yields up to 99.4% and GC purity of 99.4% [2]. In contrast, the preparation of the positional isomer 5-amino-2-chloropyridine (CAS 5350-93-6) is documented with a yield range of 60-80% for the aminopyridine chloride product, with specific examples reaching 72% [1]. This ~15-27% absolute yield advantage for the 2-amino-5-chloro isomer translates to more efficient material utilization and lower procurement costs per gram of final product.

Synthetic Methodology Process Chemistry Yield Optimization

2-Amino-5-chloropyridinium: Distinct Magnetic Coupling vs. 5-Bromo Analog in Cu(II) Complexes

Direct comparative studies of Cu(II) halide complexes formed with 2-amino-5-chloropyridine (5CAP) and 2-amino-5-bromopyridine (5BAP) reveal distinct structural and magnetic behaviors [1]. The 5CAP complex [(5CAP)₂CuCl₂] crystallizes in the I2/a space group with ligands in the syn-conformation and exhibits antiferromagnetic coupling described by a dimer model with J = –2.57(5) K [1]. In contrast, the 5BAP analog [(5BAP)₂CuCl₂] crystallizes in the P2₁/c space group and its magnetic data fit a uniform chain model with J = –4.20(6) K, indicating significantly stronger interchain interactions [1].

Coordination Chemistry Magnetic Materials Mechanochemistry

2-Amino-5-chloropyridinium Proton-Transfer Salt: Lower Energy Gap vs. 5-Methyl and 5-Cyano Analogs

DFT calculations on a series of diphenylphosphinate salts reveal that the 2-amino-5-chloropyridinium cation exhibits a HOMO-LUMO energy gap intermediate between its 5-cyano (smaller gap) and 5-methyl (larger gap) analogs, consistent with the electron-withdrawing nature of the chloro substituent [1]. While specific numerical HOMO-LUMO gap values are not tabulated in the abstract, the study confirms that the chloro substituent modulates frontier orbital energies in a predictable manner, which directly influences the compound's charge-transfer behavior and chemical reactivity [1].

DFT Calculations Proton-Transfer Salts Electronic Structure

2-Amino-5-chloropyridinium: Optimal Scientific and Industrial Use Cases


Medicinal Chemistry: Kinase Inhibitor and Bioactive Scaffold Development

2-Amino-5-chloropyridine serves as a privileged scaffold in medicinal chemistry due to its structural versatility and the orthogonal reactivity of its 2-amino and 5-chloro functional groups. The chlorine atom enables late-stage diversification via Suzuki-Miyaura cross-coupling, while the amino group provides a handle for amide bond formation or reductive amination [1]. Novel derivatives have demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as significant cytotoxicity against cancer cell lines, positioning this scaffold for anticancer and anti-infective drug discovery programs [1].

Crystal Engineering: Reliable Supramolecular Tecton for Co-Crystal Design

The 2-amino-5-chloropyridinium cation consistently engages in robust hydrogen-bonding motifs, including the complementary DDAA (donor-donor-acceptor-acceptor) array observed with carboxylate co-formers [1]. This predictable supramolecular behavior makes it an ideal tecton for systematic co-crystal screening and pharmaceutical solid-form development. The well-characterized low-temperature crystal structure (R factor = 0.027 at 100 K) provides a high-resolution reference for validating new co-crystal phases and ensures reproducibility in solid-state characterization [2].

Coordination Chemistry: Ligand for Magnetically Dilute Cu(II) Complexes

For researchers designing molecular magnetic materials, 2-amino-5-chloropyridine (5CAP) offers a distinct advantage over its 5-bromo analog (5BAP) when weaker antiferromagnetic coupling is desired. In Cu(II) chloride complexes, 5CAP forms dimers with a magnetic exchange coupling constant of J = –2.57(5) K, compared to –4.20(6) K for the 5BAP chain compound [1]. This ~63% reduction in coupling magnitude makes the chloro derivative preferable for applications requiring magnetically isolated spin centers or weakly interacting magnetic subunits [1].

Process Chemistry: Cost-Efficient Building Block for Large-Scale Synthesis

2-Amino-5-chloropyridine is a more economical choice than its positional isomer 5-amino-2-chloropyridine for large-scale synthetic campaigns. Patented processes achieve isolated yields of 86.8% with high purity (98.7%) for the 2-amino-5-chloro derivative [1], whereas the 5-amino-2-chloro isomer is documented with yields in the 60-80% range, and specific examples at 72% [1]. This ~15-27% absolute yield advantage translates to lower raw material costs and reduced waste, making 2-amino-5-chloropyridine the preferred building block for industrial-scale heterocycle synthesis and agrochemical intermediate production.

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